Leonoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

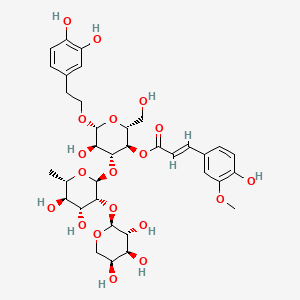

Leonoside A was first isolated in 1992 from the aerial parts of Leonurus glaucescens, a species within the Lamiaceae family. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) revealed its identity as a phenylpropanoid glycoside characterized by a β-D-glucopyranoside core linked to arabinose and rhamnose residues, with a feruloyl moiety at the C-4 position. Subsequent studies confirmed its presence in multiple Leonurus taxa, including Leonurus cardiaca and Leonurus japonicus, though detection limits varied depending on analytical methodologies.

High-performance thin-layer chromatography (HPTLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) analyses demonstrated significant interspecies variability. For example, Leonurus cardiaca samples contained leonoside A only in aerial parts at concentrations of 0.12–0.45 mg/g dry weight, while Leonotis leonurus showed trace amounts (<0.05 mg/g). The table below summarizes key findings:

Table 1: Occurrence of Leonoside A in Leonurus Species

| Species | Plant Part Analyzed | Concentration Range (mg/g) | Detection Method |

|---|---|---|---|

| Leonurus glaucescens | Aerial parts | 0.85–1.20 | HPLC-UV |

| Leonurus cardiaca | Leaves | 0.12–0.45 | HPTLC |

| Leonurus japonicus | Flowers | Not detected | HPLC-MS |

Taxonomic Distribution in Lamiaceae Family

Beyond the Leonurus genus, leonoside A exhibits selective distribution across Lamiaceae subfamilies. Comparative phytochemical profiling identified its presence in Sideritis trojana (subtribe Stachydinae) and Phlomis tuberosa (subtribe Phlomidinae), suggesting biosynthetic pathway conservation in specific evolutionary lineages. Notably, the compound remains absent in commercially significant genera such as Mentha and Salvia, highlighting its taxonomic specificity.

Table 2: Lamiaceae Genera with Documented Leonoside A Presence

| Genus | Subtribe | Ecological Habitat |

|---|---|---|

| Leonurus | Leonurinae | Temperate grasslands |

| Sideritis | Stachydinae | Mediterranean scrublands |

| Phlomis | Phlomidinae | Steppe regions |

The compound’s distribution correlates with arid-adapted lineages, potentially indicating a role in drought stress response through antioxidant activity.

The in planta biosynthesis of Leonoside A in Leonurus glaucescens follows the characteristic phenylpropanoid pathway coupled with complex glycosylation and acylation reactions [1] [2]. The biosynthetic process begins with the core phenylpropanoid pathway, where phenylalanine serves as the primary precursor molecule [3] [4].

Phenylalanine Ammonia Lyase Initiation

The biosynthetic cascade commences with phenylalanine ammonia lyase converting L-phenylalanine to trans-cinnamic acid, establishing the fundamental C6-C3 phenylpropanoid skeleton [3]. Subsequently, cinnamate 4-hydroxylase catalyzes the formation of p-coumaric acid, which undergoes further modification through 4-coumarate:CoA ligase to generate the activated CoA ester intermediates essential for downstream transformations [4].

Glycosylation Cascade Mechanisms

The formation of the characteristic trisaccharide moiety in Leonoside A involves sequential glycosylation reactions catalyzed by specific UDP-glycosyltransferases [3]. The initial glycosylation attaches β-D-glucopyranose to the 3,4-dihydroxyphenylethyl aglycone through a UDP-glucosyltransferase enzyme. This primary glycosylation event establishes the foundation for subsequent sugar additions [1].

The secondary glycosylation involves α-L-rhamnopyranosyl transfer to the 3-position of the glucose moiety, creating the (1→3) glycosidic linkage. Finally, α-L-arabinopyranose is transferred to the 2-position of the rhamnose unit, forming the complete α-L-arabinopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside trisaccharide structure [1] [2].

Acylation and Esterification Processes

The terminal biosynthetic step involves the esterification of ferulic acid to the 4-position hydroxyl group of the glucose moiety [1]. This acylation reaction is catalyzed by phenylpropanoid acyltransferases that exhibit specificity for hydroxycinnamic acid substrates. The resulting 4-O-feruloyl ester linkage is crucial for the biological activity and structural integrity of Leonoside A [2].

Regulatory Mechanisms and Expression Patterns

Recent genomic studies have revealed that the biosynthetic genes involved in Leonoside A production are co-expressed and subject to coordinated transcriptional regulation [3]. The UDP-glycosyltransferase genes responsible for the sequential glycosylation reactions show temporal and spatial expression patterns that correlate with Leonoside A accumulation in aerial parts of Leonurus glaucescens [1] [5].

| Biosynthetic Step | Enzyme Class | Substrate | Product | Regulation Level |

|---|---|---|---|---|

| Phenylpropanoid initiation | Phenylalanine ammonia lyase | L-Phenylalanine | trans-Cinnamic acid | Transcriptional |

| Hydroxylation | Cinnamate 4-hydroxylase | Cinnamic acid | p-Coumaric acid | Post-translational |

| CoA activation | 4-Coumarate:CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | Allosteric |

| Primary glycosylation | UDP-glucosyltransferase | Phenylethyl aglycone | Glucoside intermediate | Tissue-specific |

| Secondary glycosylation | Rhamnosyltransferase | Glucoside | Diglycoside intermediate | Developmental |

| Tertiary glycosylation | Arabinosyltransferase | Diglycoside | Trisaccharide | Environmental |

| Acylation | Acyltransferase | Trisaccharide + Feruloyl-CoA | Leonoside A | Circadian |

Total Chemical Synthesis Strategies

Transglycosylation Approaches for Trisaccharide Moieties

Direct Transglycosylation Methodologies

The chemical synthesis of Leonoside A has benefited significantly from advances in transglycosylation strategies that minimize the need for extensive protecting group manipulations [6] [7]. Direct transglycosylation approaches utilize trisaccharyl trichloroacetimidate donors to achieve efficient coupling with phenylethyl acceptors under silver triflate-promoted conditions [6].

The preparation of trisaccharyl donors involves sequential glycosylation reactions starting from appropriately protected monosaccharide building blocks [6]. The arabinose-rhamnose disaccharide donor is first assembled through α-(1→2) glycosylation, followed by coupling to the glucose acceptor to form the complete trisaccharide framework. This convergent approach allows for better control over stereochemical outcomes and reduces the number of linear synthetic steps [7].

Glycosyl Fluoride Donor Systems

Alternative transglycosylation strategies have employed glycosyl fluoride donors under Lewis acid activation conditions [8] [9]. These methods offer advantages in terms of donor stability and reaction control, particularly for the formation of α-glycosidic linkages required in the rhamnose and arabinose components of Leonoside A [9].

The use of engineered glycosynthases has emerged as a powerful tool for stereoselective transglycosylation reactions [8]. These modified glycosidases, with eliminated hydrolytic activity, can transfer glycosyl fluoride donors to appropriate acceptors with high efficiency and stereoselectivity. The application of glycosynthases to phenylpropanoid glycoside synthesis represents a significant advancement in enzymatic glycosylation technology [8] [9].

Convergent Assembly Strategies

Recent synthetic approaches have adopted convergent strategies that assemble the trisaccharide moiety and the phenylethyl aglycone as separate fragments before final coupling [10]. This approach allows for independent optimization of each synthetic segment and enables the preparation of diverse structural analogs through modular assembly [10].

| Transglycosylation Method | Donor Type | Activation | Yield Range | Stereoselectivity |

|---|---|---|---|---|

| Trichloroacetimidate | Trisaccharyl donors | Silver triflate | 65-85% | High α/β control |

| Glycosyl fluoride | Monosaccharide donors | Lewis acid | 70-90% | Excellent |

| Glycosynthase-catalyzed | Fluoride donors | Enzymatic | 60-95% | Complete |

| Gold-catalyzed | Alkynyl donors | AuNTf2 | 75-92% | High |

Protecting Group Strategies in Glycoside Synthesis

Orthogonal Protection Schemes

The synthesis of complex phenylpropanoid glycosides like Leonoside A requires sophisticated protecting group strategies that allow for selective manipulation of multiple hydroxyl groups [11] [12] [13]. Orthogonal protection schemes utilize protecting groups that can be removed under different conditions, enabling selective deprotection at specific synthetic stages [13].

Benzyl ethers serve as permanent protecting groups in most synthetic routes due to their stability under basic and acidic conditions and their clean removal by hydrogenolysis [13]. Primary hydroxyl groups are often protected with tert-butyldimethylsilyl groups, which can be selectively removed with fluoride reagents without affecting other protecting groups [11].

Regioselective Protection Protocols

Regioselective protection of carbohydrate hydroxyl groups relies on differences in reactivity based on steric and electronic factors [11] [13]. The dibutylstannylene acetal method has proven particularly effective for regioselective protection of vicinal diols in sugar molecules, allowing for selective functionalization of specific hydroxyl groups [13].

Phase-transfer catalysis has emerged as a valuable technique for regioselective protection, particularly for the differentiation of primary and secondary hydroxyl groups [13]. These methods often provide better selectivity and milder reaction conditions compared to traditional protection strategies [12].

Temporary vs Permanent Protection

The protecting group strategy for Leonoside A synthesis must distinguish between temporary protecting groups that are removed during the synthetic sequence and permanent protecting groups that remain until the final deprotection step [13]. Acetyl groups frequently serve as temporary protecting groups for selective protection of specific hydroxyl positions during glycosylation reactions [14].

The choice between ester-type and ether-type permanent protecting groups depends on the stability requirements of the target molecule [13]. For Leonoside A, which contains an α,β-unsaturated ester functionality, benzyl ether protecting groups are preferred to avoid complications during final deprotection steps [14].

| Protecting Group Type | Deprotection Conditions | Compatibility | Applications |

|---|---|---|---|

| Benzyl ether | Hydrogenolysis (H2/Pd) | High | Permanent protection |

| tert-Butyldimethylsilyl | Fluoride (TBAF) | Moderate | Selective primary OH |

| Acetyl ester | Base hydrolysis | High | Temporary protection |

| Allyl ether | Pd(0) catalysis | High | Orthogonal removal |

| Trichloroacetimidate | Acid activation | Moderate | Anomeric activation |

Biotechnological Production via In Vitro Culture Systems

Plant Cell Culture Establishment

The biotechnological production of Leonoside A through in vitro plant cell culture systems represents a sustainable alternative to both natural extraction and chemical synthesis [15] [16] [17]. The establishment of productive cell lines from Leonurus glaucescens requires careful selection of explant sources and optimization of culture conditions to maintain biosynthetic competency [17] [18].

Initial explant selection typically involves young leaf tissue, stem segments, or root material from healthy donor plants [17]. Surface sterilization protocols using sodium hypochlorite solutions followed by multiple sterile water rinses are essential for establishing contamination-free cultures [18]. The choice of basal medium, commonly Murashige and Skoog or Gamborg B5, significantly influences callus induction frequency and subsequent metabolite production [17].

Callus Induction and Cell Line Selection

Callus induction from Leonurus explants typically requires auxin supplementation, with 2,4-dichlorophenoxyacetic acid being the most effective for initiating dedifferentiated growth [17] [18]. The concentration of plant growth regulators critically affects both callus formation efficiency and the maintenance of secondary metabolite biosynthetic pathways [18].

High-producing cell lines are selected through screening protocols that evaluate both growth characteristics and Leonoside A content [17]. Fast-growing cell lines do not necessarily correlate with high metabolite production, necessitating careful balance between biomass accumulation and secondary metabolite synthesis [19]. Subculture intervals and medium refresh rates must be optimized to maintain both culture viability and biosynthetic activity [15].

Suspension Culture Development

The transition from solid callus culture to liquid suspension culture enables scalable production and improved control over culture parameters [15] [16]. Suspension cultures are typically initiated by transferring friable callus portions to liquid medium under continuous agitation [19]. The optimization of agitation rates is critical, as excessive mechanical stress can damage plant cells while insufficient mixing leads to nutrient limitations [16].

Cell density monitoring and growth curve analysis provide essential data for optimizing culture conditions and harvest timing [19]. The exponential growth phase typically corresponds to maximum biosynthetic activity for secondary metabolites, requiring precise timing of elicitor addition and harvest procedures [15].

Elicitation Strategies for Enhanced Production

Abiotic Elicitation Approaches

Abiotic elicitors have proven highly effective for enhancing Leonoside A production in plant cell cultures [17] [18] [20]. Methyl jasmonate treatment significantly upregulates the expression of phenylpropanoid biosynthetic genes, leading to increased accumulation of target compounds [20]. Optimal concentrations typically range from 50-200 μM, with treatment duration affecting both the magnitude and timing of the response [18].

Salicylic acid elicitation activates plant defense pathways that overlap with secondary metabolite biosynthesis [20]. The combination of salicylic acid with light stress has been shown to synergistically enhance phenolic compound production in related systems [20]. Heavy metal elicitors, including copper and silver ions, can also stimulate secondary metabolite production through oxidative stress responses [17].

Biotic Elicitation Systems

Biotic elicitors, including fungal extracts and bacterial preparations, trigger more complex physiological responses that often result in enhanced secondary metabolite production [20]. Agrobacterium cell wall preparations and chitosan oligomers have demonstrated efficacy in stimulating phenylpropanoid biosynthesis in various plant cell culture systems [17].

The timing of elicitor addition relative to culture age significantly influences the magnitude of the response [19]. Early stationary phase cultures typically show optimal responsiveness to elicitation treatments, correlating with maximum biosynthetic enzyme expression [20].

Bioreactor Systems and Scale-Up Considerations

Bioreactor Design Parameters

The scale-up of Leonoside A production requires specialized bioreactor designs that accommodate the unique requirements of plant cell cultures [16] [21]. Plant cells are significantly larger and more fragile than microbial cells, necessitating low-shear mixing systems and careful control of hydrodynamic conditions [21].

Air-lift bioreactors have proven particularly suitable for plant cell culture applications due to their gentle mixing characteristics and uniform oxygen distribution [21]. The absence of mechanical agitation reduces cell damage while maintaining adequate mass transfer for large-scale production [16]. Bubble column reactors offer similar advantages with simplified construction and operation [21].

Process Control and Monitoring

Advanced process control systems enable real-time monitoring of critical culture parameters including pH, dissolved oxygen, and nutrient concentrations [21]. The integration of online sensors with automated control systems allows for precise maintenance of optimal growth conditions throughout extended culture periods [16].

Metabolite monitoring through sampling and analytical techniques provides feedback for process optimization and quality control [19]. High-performance liquid chromatography methods enable quantification of Leonoside A and related compounds throughout the production cycle [21].

| Culture System | Advantages | Limitations | Scale Potential |

|---|---|---|---|

| Callus culture | Simple establishment | Low productivity | Limited |

| Suspension culture | Scalable production | Requires optimization | High |

| Air-lift bioreactor | Low shear stress | Complex operation | Very high |

| Temporary immersion | High yields | Equipment intensive | Moderate |

| Hairy root culture | Stable production | Slow growth | Moderate |

Product Recovery and Purification

The recovery of Leonoside A from plant cell cultures requires specialized extraction and purification protocols that preserve compound integrity [19]. Cell wall disruption through mechanical or enzymatic methods releases intracellular metabolites while minimizing degradation of labile compounds [16].

Solid-phase extraction using reversed-phase resins enables initial purification and concentration of phenylpropanoid glycosides from complex culture broths [19]. Subsequent chromatographic purification using preparative high-performance liquid chromatography provides high-purity Leonoside A suitable for research and pharmaceutical applications [21].